Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate
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Overview
Description
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an isoquinoline moiety, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the spirocyclic structure . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield and purity.
Chemical Reactions Analysis
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain bioactive molecules.
Industry: While not widely used in industrial applications, it serves as a model compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may influence neurological pathways or enzyme activity.
Comparison with Similar Compounds
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate can be compared with other spirocyclic compounds, such as:
- 1’-[Chloro(difluoro)methyl]-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 2’-Methyl-spiro[cyclopropane-1,1’-ind-2’-ene]
These compounds share the spirocyclic core but differ in their substituents and functional groups, leading to variations in their chemical reactivity and potential applications
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)9-2-3-10-7-14-8-13(4-5-13)11(10)6-9/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
QXMOOCREFQNVEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCC23CC3)C=C1 |
Origin of Product |
United States |
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